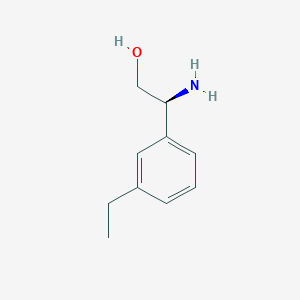

(2S)-2-Amino-2-(3-ethylphenyl)ethan-1-OL

Description

(2S)-2-Amino-2-(3-ethylphenyl)ethan-1-OL is a chiral β-amino alcohol featuring a 3-ethylphenyl substituent. This compound belongs to a class of structurally diverse amino alcohols with applications in medicinal chemistry, particularly as intermediates in synthesizing proteolysis-targeting chimeras (PROTACs) and other bioactive molecules .

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

(2S)-2-amino-2-(3-ethylphenyl)ethanol |

InChI |

InChI=1S/C10H15NO/c1-2-8-4-3-5-9(6-8)10(11)7-12/h3-6,10,12H,2,7,11H2,1H3/t10-/m1/s1 |

InChI Key |

XHZVSUGGIXSYDS-SNVBAGLBSA-N |

Isomeric SMILES |

CCC1=CC(=CC=C1)[C@@H](CO)N |

Canonical SMILES |

CCC1=CC(=CC=C1)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-2-(3-ethylphenyl)ethan-1-OL typically involves the following steps:

Starting Material: The synthesis begins with 1-bromo-2-ethylbenzene.

Grignard Reaction: 1-bromo-2-ethylbenzene is reacted with magnesium in tetrahydrofuran (THF) to form the Grignard reagent.

Addition Reaction: The Grignard reagent is then reacted with an appropriate amine to form the desired product.

Industrial Production Methods

Industrial production methods for (2S)-2-Amino-2-(3-ethylphenyl)ethan-1-OL may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-(3-ethylphenyl)ethan-1-OL can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different amines or alcohols.

Scientific Research Applications

(2S)-2-Amino-2-(3-ethylphenyl)ethan-1-OL has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme interactions and protein binding.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-(3-ethylphenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

The substituent on the phenyl ring significantly influences molecular properties. Below is a comparative table of key analogs:

*Hypothetical formula based on structural inference.

Key Observations:

- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃, -F) enhance metabolic stability but reduce solubility, whereas electron-donating groups (e.g., -OCH₃) may improve binding to polar targets .

- Steric Effects : Bulkier substituents (e.g., ethyl, -CF₃) could hinder binding to sterically sensitive enzyme pockets compared to smaller halogens .

Antitumor Activity:

- The 3-chloro-5-fluoro analog (CAS 1323966-31-9) is used in PROTACs targeting tumor-related proteins, demonstrating nanomolar efficacy in preclinical models .

- Brominated analogs (e.g., 3-Br derivative) serve as intermediates in Suzuki-Miyaura cross-coupling reactions, critical for constructing biaryl motifs in drug candidates .

Metabolic Stability:

- The 3-fluoro-4-trifluoromethyl analog (CAS 1213918-01-4) exhibits prolonged half-life due to the electron-withdrawing -CF₃ group, which resists oxidative metabolism .

Solubility and Formulation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.